molecular formula C12H11NO2 B12049043 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde

Cat. No.: B12049043
M. Wt: 201.22 g/mol
InChI Key: UBNLELGNPNUQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which is generated in situ from a hydroximoyl chloride and a base . Another method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper(I) or ruthenium(II) catalysts. there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different substituents on the isoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive isoxazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3-p-Tolylisoxazole-5-carbaldehyde
  • Methyl 5-p-tolylisoxazole-4-carboxylate
  • Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate

Uniqueness

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNLELGNPNUQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.